molecular formula C10H11BrN2O2 B7815348 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline

Cat. No.: B7815348
M. Wt: 271.11 g/mol
InChI Key: QKYKQBQZPPDVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline typically involves the nitration of 4-bromoaniline followed by the introduction of the cyclopropylmethyl group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The subsequent alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: The aniline group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Bromo-N-(cyclopropylmethyl)-2-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the bromine and cyclopropylmethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a nitro group.

    4-Bromo-N-(cyclopropylmethyl)-2-aminobenzene: The reduced form of the nitro compound.

    4-Bromo-N-(cyclopropylmethyl)-2-chloroaniline: Similar structure with a chloro group instead of a nitro group.

Uniqueness

4-Bromo-N-(cyclopropylmethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a cyclopropylmethyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can lead to unique interactions with biological targets and distinct pathways in chemical reactions.

Properties

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-3-4-9(10(5-8)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKQBQZPPDVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-1-fluoro-2-nitrobenzene (9.25 g, 42 mmol), cyclopropanemethylamine (4.49 g, 63.1 mmol) and N,N-diisopropylethylamine (13.5 g, 105 mmol) in ethanol (100 mL) is stirred at 96° C. for 15 h. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is purified by column chromatography (silica, eluent: ethyl acetate) to give 11.96 g of 4-bromo-N-(cyclopropylmethyl)-2-nitroaniline. Yield 100%, ES-MS: 271/273 [M+H].
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1,4-dibromo-2-nitrobenzene (750 mg, 2.7 mmol) and cyclopropanemethylamine (579 μL, 6.7 mmol) was stirred at 80° C. for 18 h. The mixture was purified by column chromatography on silica gel (ethyl acetate as eluent) to afford the title compound (723 mg, 100%) as an orange solid.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
579 μL
Type
reactant
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.